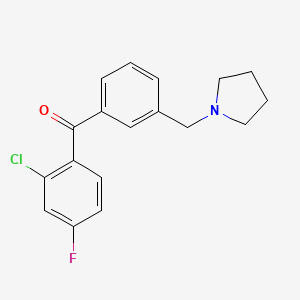

2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone

Description

2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone is a halogenated benzophenone derivative featuring a pyrrolidine moiety (a five-membered secondary amine ring) at the 3' position, with chlorine and fluorine substituents at the 2- and 4-positions of the aromatic ring, respectively. This compound is classified as an industrial-grade chemical (99% purity) and is typically packaged in 25 kg cardboard drums .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBGPQYZPGKGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643214 | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-70-2 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzophenone and 4-fluorobenzaldehyde.

Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nucleophilic substitution and condensation reactions.

Final Product: The final product, 2-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone, is obtained through purification and isolation techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Reactors: Utilized for controlled reaction conditions.

Continuous Flow Reactors: Employed for efficient and scalable production.

Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzophenone core.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted benzophenones.

Scientific Research Applications

2-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Employed in the development of advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in halogenation patterns, nitrogen-containing substituents, and substitution positions. Key examples include:

| Compound Name | Substituents | Key Features |

|---|---|---|

| 3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone | Cl (3-position), F (4-position), pyrrolidinomethyl (3') | Similar halogenation but positional isomerism at Cl; impacts steric effects |

| 4-Fluoro-4'-(3-pyrrolinomethyl) benzophenone | F (4-position), pyrrolinomethyl (4') | Lacks Cl; unsaturated pyrrolinome group may alter reactivity |

| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | Br (4), F (3), 4-methylpiperazinomethyl (2') | Bromine’s bulkiness and piperazine’s basicity affect solubility |

| 4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone | Cl (4), F (2), thiomorpholinomethyl (4') | Sulfur in thiomorpholine enhances electron density vs. pyrrolidine |

Structural Insights :

- Halogen Effects : Chlorine and fluorine are electron-withdrawing groups, influencing the compound’s reactivity in photochemical applications. The 2-Cl,4-F configuration in the target compound may enhance stability compared to analogs with substituents at meta positions .

- Nitrogen-Containing Groups: Pyrrolidinomethyl (saturated) vs. Piperazinomethyl derivatives (e.g., 4-methylpiperazinomethyl) introduce additional nitrogen atoms, increasing basicity and solubility in acidic environments .

- Sulfur vs. Nitrogen: Thiomorpholinomethyl substituents (e.g., in 4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone) introduce sulfur, which may improve UV absorption but raise toxicity concerns compared to pyrrolidine-based analogs .

Physicochemical and Functional Properties

- Photoinitiator Efficiency: Benzophenone derivatives with pyrrolidinomethyl groups exhibit superior solubility in organic solvents compared to unsubstituted benzophenones, facilitating their use in polymer crosslinking . However, the 2-Cl,4-F substitution in the target compound may reduce radical generation efficiency compared to derivatives with electron-donating groups .

- Thermal Stability: Fluorine’s strong C-F bond likely enhances thermal stability, making the compound suitable for high-temperature applications relative to non-fluorinated analogs like 3'-bromo-2-(4-methylpiperazinomethyl) benzophenone .

Market and Availability

The discontinuation of 2-chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone by CymitQuimica contrasts with the commercial availability of analogs like 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone . Industrially, analogs with piperazinomethyl or thiomorpholinomethyl groups dominate pharmaceutical applications due to their enhanced solubility and modular reactivity .

Research and Regulatory Considerations

- Pharmaceutical Potential: Pyrrolidine derivatives are prized in drug discovery for their conformational rigidity and bioavailability. However, the target compound’s halogenation may limit its utility compared to non-halogenated analogs like (S)-2-amino-N-ethyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide .

- Regulatory Status: Benzophenone contamination in consumer products (e.g., sunscreens) is tightly regulated under California Proposition 65 .

Biological Activity

2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone (CFPB) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

CFPB is characterized by a benzophenone backbone with a chloro and fluoro substituent on the aromatic rings, along with a pyrrolidinomethyl group. Its molecular formula is with a molecular weight of approximately 321.79 g/mol. The presence of halogens (chlorine and fluorine) contributes to its unique chemical reactivity and biological interactions.

The biological activity of CFPB is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes and receptors, influencing several biochemical pathways:

- Enzyme Interaction : CFPB has been shown to interact with cyclooxygenases (COX), which are crucial in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Receptor Modulation : The compound may also affect neurotransmitter receptors, potentially impacting neurological pathways and signaling.

In Vitro Studies

Several studies have investigated the in vitro effects of CFPB on different cell lines:

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties, CFPB demonstrated significant inhibition of leukotriene B4 (LTB4) production in human neutrophils, indicating its potential as a dual inhibitor of COX and lipoxygenase pathways .

- Cytotoxicity : Research has shown that CFPB exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent. The IC50 values for these effects vary depending on the specific cell line tested.

Comparative Analysis

CFPB can be compared to similar compounds within the benzophenone class. Below is a summary table highlighting some relevant analogs and their biological activities:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory, cytotoxic | Varies |

| 2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone | Moderate anti-inflammatory | ~20 |

| 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone | Low cytotoxicity | ~50 |

Case Studies

- Case Study on Anti-inflammatory Effects : A recent study published in MDPI evaluated the efficacy of CFPB in inhibiting LTB4 production in human neutrophils. The results indicated that CFPB could significantly reduce LTB4 levels, showcasing its potential therapeutic application in treating inflammatory diseases .

- Case Study on Anticancer Activity : Another investigation focused on the cytotoxic properties of CFPB against breast cancer cell lines. The results revealed that CFPB induced apoptosis in these cells, suggesting its role as a promising candidate for further development in cancer therapeutics.

Applications

The implications of CFPB's biological activities extend into various fields:

- Pharmaceutical Development : Due to its anti-inflammatory and anticancer properties, CFPB may serve as a lead compound for developing new therapeutic agents.

- Material Science : The unique chemical structure allows for potential applications in creating advanced materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.